molecular formula C9H17Cl2O3P B14712698 Bis(2-chloropropyl) prop-2-en-1-ylphosphonate CAS No. 10604-07-6

Bis(2-chloropropyl) prop-2-en-1-ylphosphonate

Cat. No.: B14712698
CAS No.: 10604-07-6
M. Wt: 275.11 g/mol
InChI Key: RRNZYARSBZBKCW-UHFFFAOYSA-N
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Description

Bis(2-chloropropyl) prop-2-en-1-ylphosphonate is an organophosphorus compound known for its diverse applications in various fields It is characterized by the presence of two 2-chloropropyl groups and a prop-2-en-1-yl group attached to a phosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-chloropropyl) prop-2-en-1-ylphosphonate typically involves the reaction of 2-chloropropanol with phosphorus oxychloride, followed by the addition of allyl alcohol. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures that the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Bis(2-chloropropyl) prop-2-en-1-ylphosphonate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and various substituted phosphonates. These products have significant applications in different fields, including agriculture and pharmaceuticals.

Scientific Research Applications

Bis(2-chloropropyl) prop-2-en-1-ylphosphonate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(2-chloropropyl) prop-2-en-1-ylphosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with DNA synthesis and protein function.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-chloropropyl) phosphate: Another organophosphorus compound with similar applications in flame retardants and plasticizers.

    Bis(2-chloropropyl) phosphate: A related compound with similar chemical properties and uses.

Uniqueness

Bis(2-chloropropyl) prop-2-en-1-ylphosphonate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of 2-chloropropyl and prop-2-en-1-yl groups makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

10604-07-6

Molecular Formula

C9H17Cl2O3P

Molecular Weight

275.11 g/mol

IUPAC Name

2-chloro-1-[2-chloropropoxy(prop-2-enyl)phosphoryl]oxypropane

InChI

InChI=1S/C9H17Cl2O3P/c1-4-5-15(12,13-6-8(2)10)14-7-9(3)11/h4,8-9H,1,5-7H2,2-3H3

InChI Key

RRNZYARSBZBKCW-UHFFFAOYSA-N

Canonical SMILES

CC(COP(=O)(CC=C)OCC(C)Cl)Cl

Origin of Product

United States

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